molecular formula C11H17N3 B1458463 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1820741-02-3

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1458463
CAS No.: 1820741-02-3
M. Wt: 191.27 g/mol
InChI Key: ZQFZHEJHGUGFJC-UHFFFAOYSA-N
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Description

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with dicyclopropyl groups at positions 3 and 5, and an ethanamine group at position 1. The unique structure of this compound makes it an interesting subject for various scientific studies.

Scientific Research Applications

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-ylpropan-1-amine: Similar structure but with methyl groups instead of cyclopropyl groups.

    3,5-Dicyclopropyl-1H-pyrazole: Lacks the ethanamine group.

Uniqueness

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both dicyclopropyl groups and the ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3,5-dicyclopropylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFZHEJHGUGFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCN)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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